molecular formula C14H12Cl2O B1415021 4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene CAS No. 1039962-36-1

4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene

Cat. No. B1415021
M. Wt: 267.1 g/mol
InChI Key: GQPDBRPDLGAQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene, commonly referred to as Chloromethylphenoxybenzene (CMPD), is a synthetic aromatic compound that has found a wide range of applications in scientific research. CMPD has been used in a variety of laboratory experiments, ranging from biochemical and physiological studies to drug development. With its unique chemical properties, CMPD has been widely studied for its potential applications in various fields.

Scientific Research Applications

Electrochemical Reduction in Environmental Pollutants

Methyl triclosan, considered an environmental pollutant, has been studied for its electrochemical reduction at glassy carbon electrodes. Research by Peverly et al. (2014) indicates that this process leads to the formation of various compounds, including a derivative of 4-chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene, highlighting its role in environmental remediation techniques (Peverly et al., 2014).

Chlorination of Electron-Rich Benzenoid Compounds

The chlorination of electron-rich benzenoid compounds, resulting in various chlorinated products, has been studied by Smith, McKeer, and Taylor (2003). This includes compounds related to 4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene, which are important in organic synthesis and chemical manufacturing (Smith et al., 2003).

Polymeric Resins and Solid-Phase Extraction

A study by Fontanals et al. (2004) on the synthesis of 4-vinylpyridine-divinylbenzene (VP-DVB) resin for solid-phase extraction of polar compounds highlights the utility of related compounds in water treatment and purification processes (Fontanals et al., 2004).

Synthesis and Evaluation of Antibacterial Agents

Research by Halve et al. (2009) involved synthesizing a series of compounds, including derivatives of 4-chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene, and evaluating their potential as antibacterial agents. This showcases the application of the compound in medicinal chemistry and pharmaceutical research (Halve et al., 2009).

Photocatalytic Degradation of Pollutants

Studies on the photocatalytic degradation of aromatic pollutants, such as Vialaton and Richard (2002), indicate the potential of using derivatives of 4-chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene in treating water contaminated with organic pollutants (Vialaton & Richard, 2002).

properties

IUPAC Name

4-chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O/c1-10-8-12(16)4-7-14(10)17-13-5-2-11(9-15)3-6-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPDBRPDLGAQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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